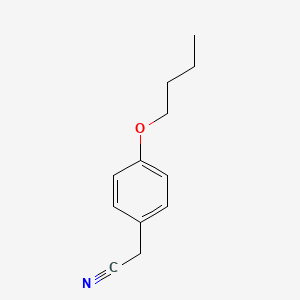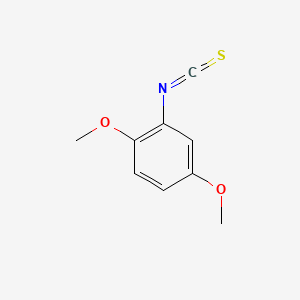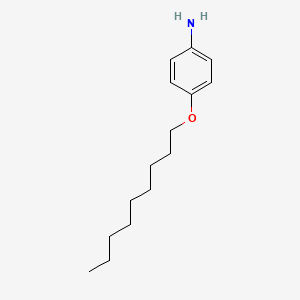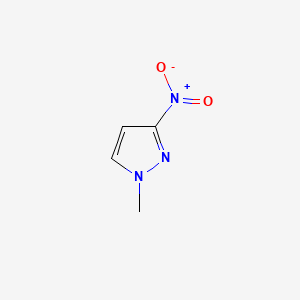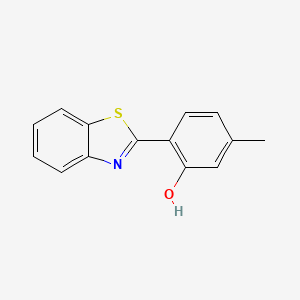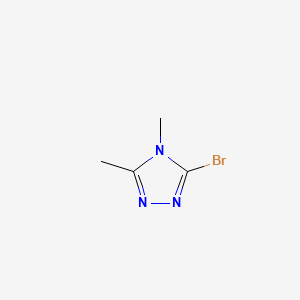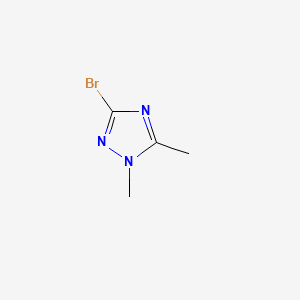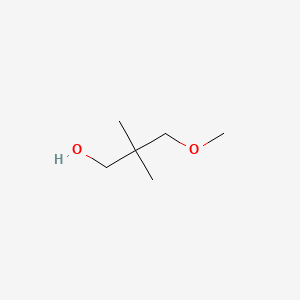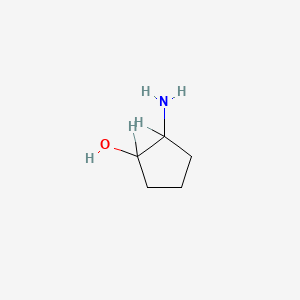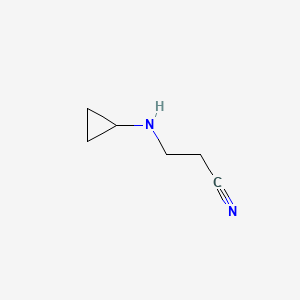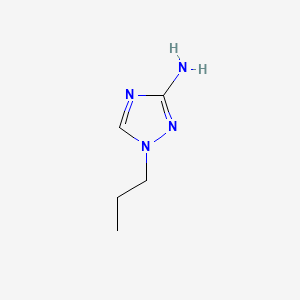
1,4-Bis(iodomethyl)benzene
Overview
Description
1,4-Bis(iodomethyl)benzene, also known as 1,4-diiodobenzene, is an organic compound composed of two iodomethyl groups attached to a benzene ring. It is a colorless solid that is soluble in organic solvents. This compound has been widely used in scientific research and lab experiments due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(iodomethyl)benzene can be synthesized through a metathesis reaction from its dibromo analogue. The process involves the reaction of 1,4-bis(bromomethyl)benzene with sodium iodide in acetone, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the metathesis reaction mentioned above is a common laboratory method that could be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(iodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The iodomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution Reactions: Sodium iodide in acetone is commonly used for the substitution of bromomethyl groups with iodomethyl groups.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted benzene derivatives.
Oxidation Reactions: Corresponding carbonyl compounds.
Reduction Reactions: Methyl-substituted benzene derivatives.
Scientific Research Applications
1,4-Bis(iodomethyl)benzene has been used in various scientific research applications, including:
Photophysical Properties and Chromophore Aggregation: Studied for its role in chromophore aggregation and photophysical properties.
Porous Organic Polymers and Iodine Capture: Used in the development of carbazole-based porous organic polymers for efficient iodine vapor adsorption.
Halogen Bonding in Supramolecular Materials: Employed in the formation of halogen bonding complexes, leading to liquid crystalline organizations.
Nanocrystal Preparation and Optoelectronic Applications: Utilized in the preparation of nanocrystals for potential optoelectronic device applications.
Mechanism of Action
The mechanism of action of 1,4-bis(iodomethyl)benzene involves its ability to participate in various chemical reactions due to the presence of iodomethyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to be used as an intermediate in the synthesis of other organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,4-Bis(iodomethyl)benzene can be compared with other similar compounds, such as:
1,2-Bis(iodomethyl)benzene: An isomer with iodomethyl groups in the 1,2-positions.
1,3-Bis(iodomethyl)benzene: An isomer with iodomethyl groups in the 1,3-positions.
1,4-Bis(bromomethyl)benzene: The dibromo analogue used in the synthesis of this compound.
The uniqueness of this compound lies in its specific arrangement of iodomethyl groups, which imparts distinct chemical properties and reactivity compared to its isomers and analogues.
Properties
IUPAC Name |
1,4-bis(iodomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZCPVOAAXABEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301150 | |
| Record name | 1,4-bis(iodomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30362-89-1 | |
| Record name | NSC141413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(iodomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


